2,3-Diaminobenzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

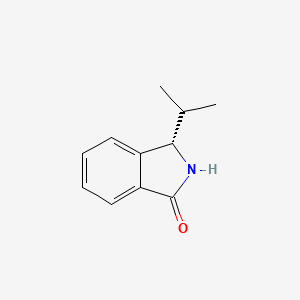

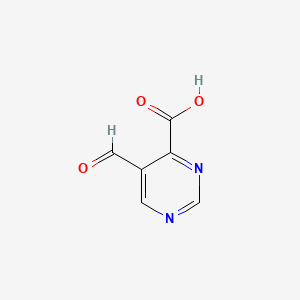

2,3-Diaminobenzamide Dihydrochloride is a chemical compound with the molecular formula C7H9N3O.2(HCl) . It is used in the synthesis and evaluation of (heteroarylphenyl)benzimidazolecarboxamides as orally efficacious poly (ADP-ribose) polymerase-1 inhibitors and anticancer agents .

Synthesis Analysis

The synthesis of 2,3-Diaminobenzamide Dihydrochloride involves several routes . One method involves refluxing o-phenylenediamine and copper chloride dihydrate in anhydrous methanol for 24 hours . Another method involves the reaction of o-phenylenediamine and copper chloride dihydrate in anhydrous methanol for 24 hours with the addition of sodium methoxide .Molecular Structure Analysis

The molecular structure of 2,3-Diaminobenzamide Dihydrochloride is determined by X-ray diffraction, elemental analysis, and IR . The molecular formula is C7H9N3O.2(HCl) .Chemical Reactions Analysis

2,3-Diaminobenzamide Dihydrochloride can react with CN− to display a remarkable visible and fluorescence response simultaneously with significant changes in both absorption and fluorescence spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Diaminobenzamide Dihydrochloride include its molecular formula C7H9N3O.2(HCl) and its use in various applications .科学的研究の応用

Synthesis of Benzimidazoles : 2,3-Diaminobenzamide is used in the synthesis of benzimidazole compounds. A study demonstrated a simple and green method for synthesizing 2-substituted-1H-4-carboxamide benzimidazole from 2,3-diaminobenzamide and various aldehydes. This method is efficient, metal-free, and environmentally friendly (Zhang, Yang, Li, & Sun, 2019).

Anti-Proliferative Agents : Derivatives of 2,5-diaminobenzamide, a structurally similar compound, have been found to have anti-proliferative activity against human cancer cell lines. This suggests potential applications in cancer treatment (Lee, Park, Hong, Park, & Lee, 2009).

Chemosensor for Cyanide Detection : 2,3-Diaminophenazine hydrochloride, a related compound, has been used to develop a highly selective and sensitive chemosensor for detecting cyanide in water. This chemosensor is effective in practical applications like testing plant seeds and natural water samples (Yong, Wei, Qu, Lin, Zhang, & Yao, 2018).

Spermicidal Action : 2',4'-Dichlorobenzamil hydrochloride, another similar compound, has been shown to have a spermicidal effect on human spermatozoa, indicating potential applications in contraception (Reddy, Patni, Sharma, Gupta, & Tiwary, 2001).

将来の方向性

特性

IUPAC Name |

2,3-diaminobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H2,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATIDBRDNZJLHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

266993-72-0, 912445-34-2 |

Source

|

| Record name | 2,3-Diaminobenzamide dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266993-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2,3-diamino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912445-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furan, tetrahydro-2-(1-methylethyl)-5-[(methylthio)methyl]-, cis- (9CI)](/img/no-structure.png)

![3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt](/img/structure/B590705.png)

![2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridine](/img/structure/B590719.png)

![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)